![molecular formula C16H18ClN3O2 B2929771 N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide CAS No. 338749-79-4](/img/structure/B2929771.png)
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide” is a complex organic molecule that contains several functional groups and rings . It has an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and pyrrolidine rings, along with the acetamide group . The presence of these groups would influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure . For example, the presence of the isoxazole and pyrrolidine rings could influence its solubility, while the acetamide group could influence its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Corrosion Inhibitors
A study on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, including those related to the target compound, demonstrated their potential as corrosion inhibitors. These compounds were tested for their ability to prevent corrosion on steel coupons in acidic and mineral oil media, showing promising results in inhibiting corrosion efficiently at specific concentrations (Yıldırım & Cetin, 2008).
Ligand-Protein Interactions and Photovoltaic Efficiency Modeling
Another research explored the spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. It included the modeling of photovoltaic efficiency, highlighting the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. This study also investigated the non-linear optical (NLO) activity, suggesting applications in photovoltaic cells and molecular docking to understand binding interactions with proteins (Mary et al., 2020).
Herbicidal Activities
Research on 2-(5-isoxazolyloxy)acetamide derivatives, closely related to the chemical , has shown significant herbicidal activities against upland field plants. The structure-activity relationships indicated that certain substitutions on the oxyacetamide oxygen could enhance herbicidal activity, offering insights into the development of new agricultural chemicals with potent herbicidal properties (Kai et al., 1998).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-5-3-12(4-6-13)15-9-14(22-19-15)10-18-16(21)11-20-7-1-2-8-20/h3-6,9H,1-2,7-8,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIVMFTWXPDCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
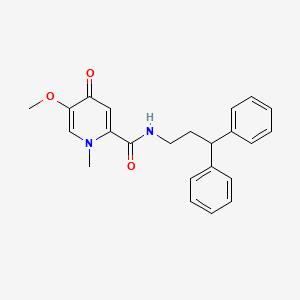
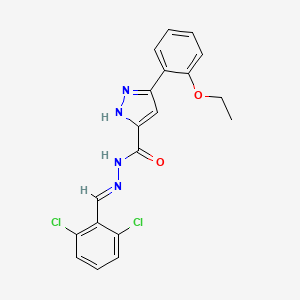

![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2929696.png)
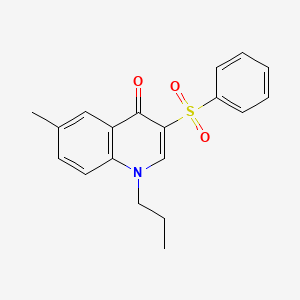

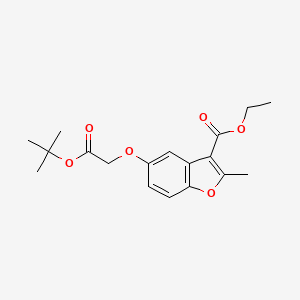
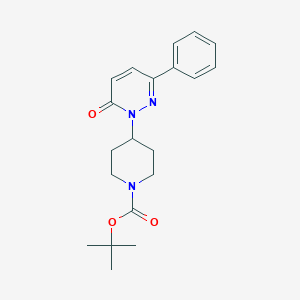
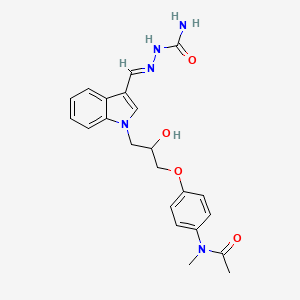
![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)


